molecular formula C16H16N4O2 B2651685 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034403-59-1

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2651685
CAS No.: 2034403-59-1
M. Wt: 296.33
InChI Key: HORDTZHDNMYERC-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034403-59-1) is a chemical compound with the molecular formula C16H16N4O2 and a molecular weight of 296.32 g/mol . This urea derivative features a pyrazolo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry known for its significant potential in drug discovery . Compounds based on the pyrazolo[1,5-a]pyridine structure have been identified as potent and selective inhibitors of RET kinase, a recognized therapeutic target in various cancers . This suggests the compound's primary research value lies in oncology, particularly in the investigation of targeted therapies for cancers such as non-small cell lung cancer and papillary thyroid cancer . The compound is offered for research purposes and is available from suppliers in various quantities, typically starting at milligram scales . This compound is intended for research and development applications in a laboratory setting. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-15-4-2-12(3-5-15)11-17-16(21)19-13-7-9-20-14(10-13)6-8-18-20/h2-10H,11H2,1H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORDTZHDNMYERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves several steps. One common method is the cyclocondensation reaction, where readily available starting materials undergo cyclization to form the pyrazolo[1,5-a]pyridine core . This process often involves the use of reagents such as hydrazine and aldehydes under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways . The pyrazolo[1,5-a]pyridine core is known to interact with protein kinases, which play a crucial role in cell signaling and regulation . This interaction can lead to the inhibition of kinase activity, resulting in therapeutic effects such as anti-cancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can be contextualized against related urea derivatives and pyrazolo-fused heterocycles. Key comparisons are outlined below:

Structural Analogues with Varied Aryl Substituents

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Activities References
This compound 4-Methoxybenzyl Not explicitly provided* Potential kinase inhibition, enhanced lipophilicity
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea 2-Chlorophenyl C₁₄H₁₁ClN₄O 286.72 Research use; chlorine may improve binding affinity
1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea 4-Fluorophenyl C₁₄H₁₁FN₄O 270.26 Fluorine substituent for metabolic stability

Notes:

  • The 4-methoxy group in the target compound likely increases electron-donating effects and solubility compared to electron-withdrawing groups (e.g., Cl, F) .
  • Chlorine and fluorine substituents are associated with improved target binding in kinase inhibitors but may reduce bioavailability due to higher hydrophobicity .

Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine Cores

Compound Class Core Structure Example Derivatives Biological Activity References
Pyrazolo[1,5-a]pyridine-based ureas Pyridine-fused core This compound Kinase inhibition (hypothesized)
Pyrazolo[1,5-a]pyrimidine-based compounds Pyrimidine-fused core 5-Substituted-3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines Anti-mycobacterial (MIC: 0.5–4 µg/mL)
TRK kinase inhibitors Pyrazolo[1,5-a]pyrimidine 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidines TRK inhibition (IC₅₀: <10 nM)

Key Insights:

  • Pyrazolo[1,5-a]pyrimidines exhibit broader antimicrobial and anticancer activities due to their ability to mimic purine bases, facilitating DNA intercalation or enzyme inhibition .
  • The pyrazolo[1,5-a]pyridine core in the target compound may offer unique selectivity profiles, as seen in structurally related kinase inhibitors .

Urea Linkage vs. Carboxamide/Other Linkers

Linker Type Example Compound Advantages/Limitations References
Urea This compound Hydrogen-bonding capacity; metabolic stability
Carboxamide N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide Enhanced solubility but prone to hydrolysis
Ether/Amine (S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea Improved pharmacokinetics via hydrophilic groups

Comparison Highlights:

  • Urea linkers provide strong hydrogen-bonding interactions with target proteins, critical for kinase inhibition .
  • Carboxamide derivatives, while synthetically versatile, may exhibit reduced in vivo stability compared to ureas .

Biological Activity

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of pyrazolo[1,5-a]pyridine derivatives, which are known for their diverse biological activities, particularly in oncology and anti-inflammatory research.

Structural Characteristics

The compound is characterized by:

  • Methoxybenzyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Pyrazolo[1,5-a]pyridine Moiety : Known for its involvement in various biological activities including anticancer properties.
  • Urea Linkage : Provides stability and facilitates interactions with enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

  • Anticancer Activity : Compounds with a pyrazolo[1,5-a]pyridine scaffold have shown promising results against various cancer cell lines.
  • Antiinflammatory Properties : The compound may also possess anti-inflammatory effects, as indicated by its potential to inhibit cyclooxygenase (COX) enzymes.

Antiproliferative Activity

A recent study evaluated the antiproliferative effects of various pyrazolo[1,5-a]pyridine derivatives, including this compound. The results are summarized in the following table:

Compound NameCell LineIC50 (μM)Biological Activity
This compoundMDA-MB-2310.075Anticancer
2-Hydroxypyrazolo[1,5-a]pyridineHeLa0.069Anticancer
BrequinarA5490.0046Antitumor

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potent activity against breast cancer cells (MDA-MB-231).

The mechanism of action for this compound involves:

  • Inhibition of Enzymes : It may inhibit key enzymes involved in cancer cell proliferation.
  • Targeting Specific Receptors : The methoxy group enhances binding affinity to certain receptors involved in tumor growth.

Case Studies

A notable case study involved the synthesis and evaluation of several analogs of pyrazolo[1,5-a]pyridine derivatives. The study found that modifications at the methoxy position significantly influenced the antiproliferative activity against various cancer cell lines. For example:

  • Derivatives with additional hydroxyl groups showed enhanced activity due to increased hydrogen bonding capabilities.

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